molecular formula C21H26N2O2S2 B289432 6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289432
M. Wt: 402.6 g/mol
InChI Key: FHAKWBCAKKOAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that incorporates elements of both benzothiophene and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene core, followed by the introduction of the thienylcarbonyl group and the N-allyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-6-tert-butyl-2-[(2-furylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-allyl-6-tert-butyl-2-[(2-pyridylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

6-TERT-BUTYL-N-(PROP-2-EN-1-YL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O2S2

Molecular Weight

402.6 g/mol

IUPAC Name

6-tert-butyl-N-prop-2-enyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O2S2/c1-5-10-22-19(25)17-14-9-8-13(21(2,3)4)12-16(14)27-20(17)23-18(24)15-7-6-11-26-15/h5-7,11,13H,1,8-10,12H2,2-4H3,(H,22,25)(H,23,24)

InChI Key

FHAKWBCAKKOAIV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC=C)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC=C)NC(=O)C3=CC=CS3

Origin of Product

United States

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